Cyclopentenol, methyl-
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Overview
Description
Cyclopentenol, methyl- is an organic compound with the molecular formula C6H12O. . This compound belongs to the class of cycloalkanols, which are cycloalkane derivatives containing a hydroxyl group.
Preparation Methods
Cyclopentenol, methyl- can be synthesized through various methods. One common synthetic route involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .
Chemical Reactions Analysis
Cyclopentenol, methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form cyclopentanone using common oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can convert cyclopentanone back to cyclopentenol, methyl- using reducing agents like sodium borohydride in an alcohol solvent . Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted cyclopentanol derivatives .
Scientific Research Applications
Cyclopentenol, methyl- has several scientific research applications. It is used as a chemical intermediate in the production of perfumes, medicines, and dyes . In the pharmaceutical industry, it serves as a solvent for various drugs and is involved in the synthesis of active pharmaceutical ingredients. In the field of organic chemistry, it is used as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of cyclopentenol, methyl- involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of cyclopentenol, methyl- is converted to a carbonyl group, leading to the formation of cyclopentanone . This transformation involves the transfer of electrons and the breaking and forming of chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Cyclopentenol, methyl- can be compared with other similar compounds such as cyclopentanol, 2-methylcyclopentanol, and 3-methylcyclopentanol . These compounds share similar structural features but differ in the position and number of methyl groups attached to the cyclopentane ring. Cyclopentenol, methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties.
Properties
CAS No. |
42871-13-6 |
---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
2-methylcyclopenten-1-ol |
InChI |
InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h7H,2-4H2,1H3 |
InChI Key |
NOPJGNUVWOVEBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1)O |
Origin of Product |
United States |
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